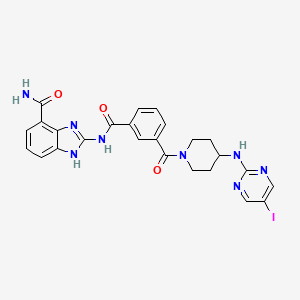

Parp-1/2-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Parp-1/2-IN-2 is a potent inhibitor of Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2, which are enzymes involved in the repair of DNA damage. This compound has shown significant potential in the treatment of various cancers, particularly those with mutations in the BRCA1 and BRCA2 genes. By inhibiting these enzymes, this compound prevents the repair of DNA damage in cancer cells, leading to cell death and reducing tumor growth .

Vorbereitungsmethoden

The synthesis of Parp-1/2-IN-2 involves several key steps, including a Suzuki-Miyaura reaction, thermal cyclization, and a Mannich-type reaction. The process begins with the preparation of the key thieno[2,3-c]isoquinolin-5(4H)-one scaffold, followed by downstream steps that do not require chromatography. This continuous flow synthesis method has been optimized for efficiency and sustainability, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Parp-1/2-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for the Suzuki-Miyaura reaction and formaldehyde for the Mannich-type reaction. The major products formed from these reactions are derivatives of the thieno[2,3-c]isoquinolin-5(4H)-one scaffold, which retain the inhibitory activity against Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2 .

Wissenschaftliche Forschungsanwendungen

Parp-1/2-IN-2 has been extensively studied for its applications in cancer research. It has shown efficacy in inhibiting the growth of triple-negative breast cancer cells and xenograft tumors. Additionally, it has been evaluated for its potential in treating ischemia and inflammatory diseases. The compound’s ability to inhibit DNA damage repair makes it a valuable tool in studying the mechanisms of DNA repair and the development of targeted cancer therapies .

Wirkmechanismus

The mechanism of action of Parp-1/2-IN-2 involves the inhibition of Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2, which are enzymes that play a crucial role in the repair of DNA single-strand breaks. By binding to the active site of these enzymes, this compound prevents the addition of ADP-ribose residues to damaged DNA, thereby blocking the recruitment of other repair proteins. This leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Parp-1/2-IN-2 is unique in its ability to inhibit both Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2 with high potency. Similar compounds include Olaparib, Rucaparib, and Niraparib, which are also inhibitors of Poly (ADP-ribose) polymerase enzymes but may differ in their selectivity and efficacy. This compound has shown improved selectivity and potency compared to these compounds, making it a promising candidate for further development in cancer therapy .

Eigenschaften

Molekularformel |

C25H23IN8O3 |

|---|---|

Molekulargewicht |

610.4 g/mol |

IUPAC-Name |

2-[[3-[4-[(5-iodopyrimidin-2-yl)amino]piperidine-1-carbonyl]benzoyl]amino]-1H-benzimidazole-4-carboxamide |

InChI |

InChI=1S/C25H23IN8O3/c26-16-12-28-24(29-13-16)30-17-7-9-34(10-8-17)23(37)15-4-1-3-14(11-15)22(36)33-25-31-19-6-2-5-18(21(27)35)20(19)32-25/h1-6,11-13,17H,7-10H2,(H2,27,35)(H,28,29,30)(H2,31,32,33,36) |

InChI-Schlüssel |

VQUQBABVYFSBGV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1NC2=NC=C(C=N2)I)C(=O)C3=CC=CC(=C3)C(=O)NC4=NC5=C(C=CC=C5N4)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B12385674.png)

![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)

![3-[(2-isocyano-6-methylphenyl)methyl]-1H-indole](/img/structure/B12385702.png)

![4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide](/img/structure/B12385727.png)